molecular formula C5H8Cl2N2O B1292071 3-Amino-5-hydroxypyridine dihydrochloride CAS No. 1186663-39-7

3-Amino-5-hydroxypyridine dihydrochloride

Cat. No.: B1292071
CAS No.: 1186663-39-7
M. Wt: 183.03 g/mol
InChI Key: BPZYBAZQRMSDHY-UHFFFAOYSA-N
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Description

3-Amino-5-hydroxypyridine dihydrochloride is an organic compound with the molecular formula C5H8Cl2N2O. It is a derivative of pyridine, characterized by the presence of both amino and hydroxyl functional groups on the pyridine ring. This compound is often used in various chemical and pharmaceutical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-hydroxypyridine dihydrochloride typically involves the reaction of 3,5-dibromopyridine with ammonia and subsequent hydrolysis. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar starting materials and conditions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, often leading to the formation of quinone derivatives.

    Reduction: The compound can be reduced to form various amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine compounds.

Scientific Research Applications

3-Amino-5-hydroxypyridine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.

    Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-5-hydroxypyridine dihydrochloride involves its interaction with various molecular targets, including enzymes and receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The specific pathways involved depend on the context of its use, such as in biochemical assays or drug development.

Comparison with Similar Compounds

  • 3-Amino-4-hydroxypyridine
  • 3-Amino-6-hydroxypyridine
  • 2-Amino-5-hydroxypyridine

Comparison: 3-Amino-5-hydroxypyridine dihydrochloride is unique due to the specific positioning of the amino and hydroxyl groups on the pyridine ring. This positioning influences its reactivity and interactions with other molecules, making it distinct from other similar compounds. For example, 3-Amino-4-hydroxypyridine has the hydroxyl group in a different position, which can lead to different chemical properties and reactivity.

Properties

IUPAC Name

5-aminopyridin-3-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O.2ClH/c6-4-1-5(8)3-7-2-4;;/h1-3,8H,6H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPZYBAZQRMSDHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50628571
Record name 5-Aminopyridin-3-ol--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50628571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1186663-39-7
Record name 5-Aminopyridin-3-ol--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50628571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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